2-Acetil-4-nitropirrol

Descripción general

Descripción

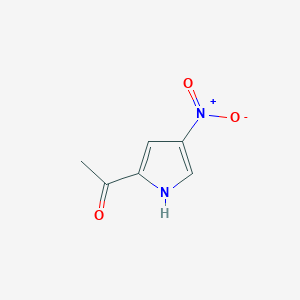

2-Acetyl-4-nitropyrrole is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .

Aplicaciones Científicas De Investigación

2-Acetyl-4-nitropyrrole has several applications in scientific research:

Mecanismo De Acción

Target of Action

2-Acetyl-4-nitropyrrole is a type of β-nitropyrrole . Nitropyrroles are known to have significant biological and synthetic significance . They are metabolites of the bacterium Actinosporangium vitaminophilium and have been found to exhibit antifungal and antituberculous activity . They also exhibit insecticidal, acaricidal, and molluscicidal properties . Therefore, the primary targets of 2-Acetyl-4-nitropyrrole could be fungi, tuberculosis bacteria, insects, acarids, and molluscs.

Mode of Action

Nitropyrroles are known to undergo electrophilic substitution with strong and weak electrophiles . This suggests that 2-Acetyl-4-nitropyrrole might interact with its targets through electrophilic substitution, leading to changes in the target organisms that result in their death or inhibition.

Biochemical Pathways

ACSS2 regulates the activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells . Given that 2-Acetyl-4-nitropyrrole contains an acetyl group, it might potentially affect similar pathways.

Pharmacokinetics

Its molecular weight is 15412 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of 2-Acetyl-4-nitropyrrole is likely to be the death or inhibition of its target organisms, given its reported antifungal , antituberculous , insecticidal, acaricidal, and molluscicidal properties .

Análisis Bioquímico

Biochemical Properties

It is known that pyrrole-containing compounds, which include 2-Acetyl-4-nitropyrrole, are biologically active and can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrrole-containing compounds are known to have diverse biological properties, including anticancer, antibacterial, antifungal, and antimalarial activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrole-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that pyrrole-containing compounds are part of many natural products and are involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitropyrrole can be achieved through various methods. One common approach involves the nitration of pyrrole derivatives. For instance, nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main product . Another method involves the reaction of pyrrole with acetyl chloride and nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the Paal-Knorr synthesis is a widely used method where 1,4-dicarbonyl compounds react with ammonia or amines to form pyrroles . This method is scalable and can be adapted for the production of various substituted pyrroles, including 2-Acetyl-4-nitropyrrole.

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetyl-4-nitropyrrole undergoes several types of chemical reactions, including:

Electrophilic Substitution: Pyrrole derivatives are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: Pyrrole can be oxidized to form various products, including maleic imide.

Reduction: Reduction of nitro groups in pyrrole derivatives can lead to the formation of amino derivatives.

Common Reagents and Conditions:

Nitration: Acetyl nitrate in acetic anhydride at low temperatures.

Sulfonation: Sulfur trioxide in pyridine at elevated temperatures.

Halogenation: Sulfuryl chloride in ether at 0°C for chlorination.

Major Products:

Nitration: 2-nitropyrrole.

Sulfonation: Pyrrole-2-sulfonic acid.

Halogenation: Tetrahalogenated pyrroles.

Comparación Con Compuestos Similares

2-Nitropyrrole: Similar in structure but lacks the acetyl group.

3-Nitropyrrole: Another nitropyrrole derivative with the nitro group at a different position.

2-Acetylpyrrole: Similar but lacks the nitro group.

Uniqueness: 2-Acetyl-4-nitropyrrole is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .

Actividad Biológica

2-Acetyl-4-nitropyrrole (CAS No. 32116-24-8) is a member of the nitropyrrole family, characterized by its unique structure that includes both an acetyl group and a nitro group attached to a pyrrole ring. This compound has garnered attention due to its diverse biological activities, including mutagenic, cytotoxic, and potential therapeutic effects. Understanding its biological activity is critical for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- Structure : The compound features a five-membered nitrogen-containing aromatic ring, contributing to its distinct chemical reactivity.

2-Acetyl-4-nitropyrrole exhibits its biological effects primarily through:

- Electrophilic Substitution : The nitro group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules.

- Binding Interactions : It has been shown to form adducts with proteins and nucleic acids, potentially altering their function and leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that 2-acetyl-4-nitropyrrole possesses notable antimicrobial properties :

- Antifungal Activity : Studies have demonstrated efficacy against various fungal strains, suggesting potential applications in treating fungal infections.

- Antibacterial Effects : The compound has shown activity against several bacterial species, indicating its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Mutagenicity

2-Acetyl-4-nitropyrrole is also noted for its cytotoxic and mutagenic properties :

- In vitro studies indicate that it can induce cell death in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Its mutagenic potential raises concerns about safety and necessitates careful evaluation in drug development contexts.

Study on Antifungal Activity

A study investigated the antifungal properties of 2-acetyl-4-nitropyrrole against Candida albicans and Aspergillus niger. Results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

- Mechanistic studies suggested that the compound disrupts fungal cell membrane integrity, leading to cell death.

Mutagenicity Assessment

Another research effort focused on assessing the mutagenic potential of 2-acetyl-4-nitropyrrole using the Ames test:

- The compound exhibited positive results, indicating it could cause mutations in bacterial DNA.

- Further studies are required to evaluate the implications of these findings for human health.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 1-Nitro-2-acetylpyrrole | Acetyl group at position 2, nitro at position 1 | Different position of substituents affects reactivity |

| 1,3,5-Trinitro-2-acetylpyrrole | Three nitro groups on the pyrrole ring | Increased electron-withdrawing effects enhance reactivity |

| 4-Acetyl-3-nitropyrrole | Acetyl at position 4, nitro at position 3 | Variations in substitution influence biological activity |

The distinct positioning of functional groups in 2-acetyl-4-nitropyrrole contributes to its unique chemical behavior compared to these similar compounds.

Propiedades

IUPAC Name |

1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRYIUQTXMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185904 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-24-8 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32116-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.